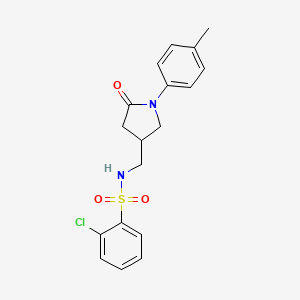

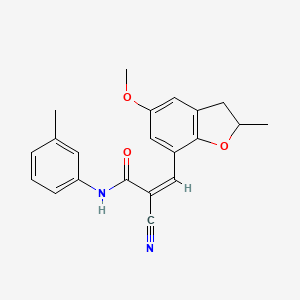

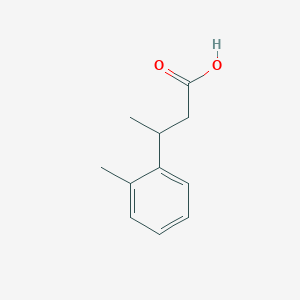

![molecular formula C18H14N2OS2 B2768239 3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 314042-08-5](/img/structure/B2768239.png)

3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Screening

The compound of interest, due to its structural complexity, has potential applications in medicinal chemistry, particularly in the synthesis and biological evaluation of novel derivatives. Pyrimidine derivatives, closely related to the compound , have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel pyrimidine derivatives and their evaluation for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities have been documented. Some compounds exhibited significant anti-inflammatory activities, comparable to standard drugs like diclofenac sodium, and moderate analgesic activities compared to pentazocine. Moreover, moderate cytotoxic and antitubercular activities were observed in some derivatives (Bhat, Kumar, Nisar, & Kumar, 2014).

Antimicrobial and Anti-inflammatory Activities

Another study reported the synthesis of bioactive thienopyrimidin-4-one derivatives showcasing promising antimicrobial and anti-inflammatory properties. The structural variation within thienopyrimidine derivatives enhances their potential as bioactive compounds with antibacterial, antifungal, and anti-inflammatory effects (Tolba, El-Dean, Ahmed, & Hassanien, 2018).

Antitumor Activity

The compound's framework also lends itself to modifications yielding derivatives with antitumor activities. Studies have synthesized and evaluated the antitumor activities of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The majority of these compounds displayed potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells, highlighting the compound's potential as a scaffold for developing anticancer agents (Hafez & El-Gazzar, 2017).

Mechanism of Action

Target of Action

Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibit ezh2 , a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression.

Mode of Action

This interaction could result in the inhibition of the enzyme, thereby affecting the methylation of histones and altering gene expression .

Biochemical Pathways

The affected biochemical pathways are likely related to gene expression and chromatin remodeling, given the potential target of this compound. Inhibition of EZH2 can lead to changes in the methylation status of histones, particularly histone H3, which can affect the transcriptional activity of various genes .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in gene expression patterns due to the potential inhibition of EZH2. This could lead to alterations in cellular processes regulated by the affected genes .

Properties

IUPAC Name |

11-phenyl-10-prop-2-ynylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS2/c1-2-11-22-18-19-16-15(13-9-6-10-14(13)23-16)17(21)20(18)12-7-4-3-5-8-12/h1,3-5,7-8H,6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENRGFRSRMVBLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

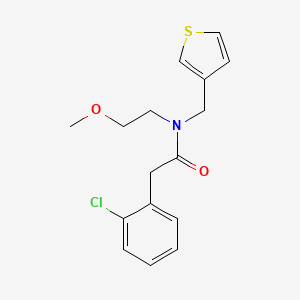

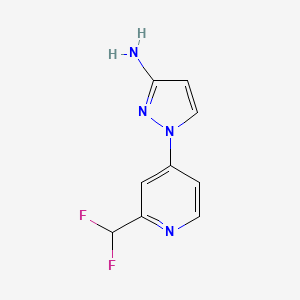

![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2768164.png)

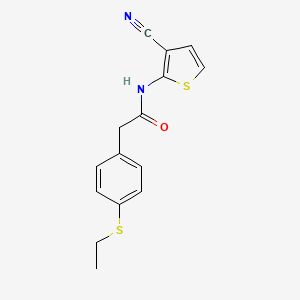

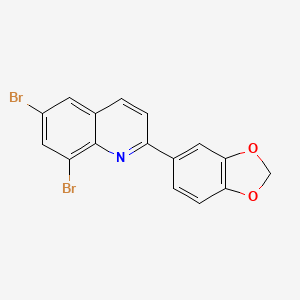

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2768169.png)

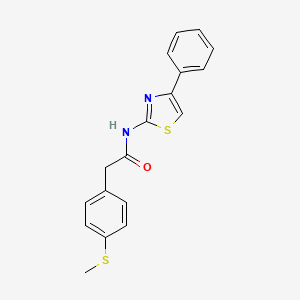

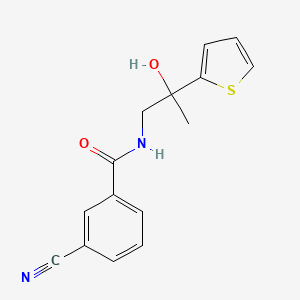

![ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2768171.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2768177.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2768179.png)